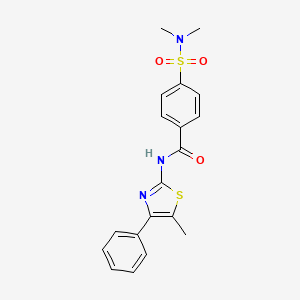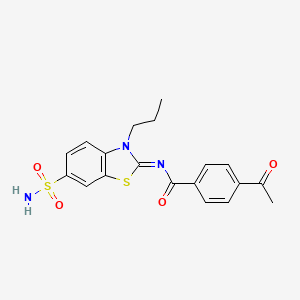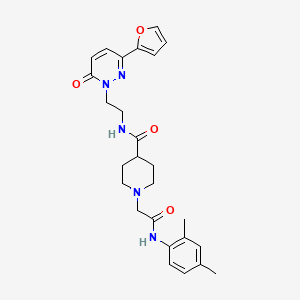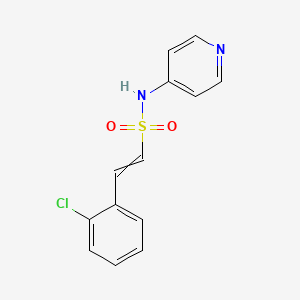
3-(3,4-Difluorophenyl)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3,4-Difluorophenyl)cyclohexan-1-one” is a chemical compound with the CAS Number: 1342443-62-2 . It has a molecular weight of 210.22 . The IUPAC name for this compound is 3-(3,4-difluorophenyl)cyclohexanone .
Molecular Structure Analysis
The InChI code for “3-(3,4-Difluorophenyl)cyclohexan-1-one” is 1S/C12H12F2O/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h4-5,7-8H,1-3,6H2 . This indicates that the molecule consists of a cyclohexanone ring with a 3,4-difluorophenyl group attached.Physical And Chemical Properties Analysis
“3-(3,4-Difluorophenyl)cyclohexan-1-one” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Catalytic 1,3-Difunctionalization via Oxidative C-C Bond Activation
Research demonstrates the influence of electronegative substituents along saturated carbon frameworks in dictating molecular conformation, particularly through 1,3-difunctionalization reactions. These findings are crucial for developing methodologies to modulate molecular shapes, highlighting the role of such compounds in organic synthesis and catalysis (Banik, Mennie, & Jacobsen, 2017).
Ruthenium/TFA-catalyzed Coupling
The coupling of activated secondary propargylic alcohols with cyclic 1,3-diones demonstrates the versatility of cyclohexane derivatives in synthesizing complex organic structures, such as furan and pyran rings. This work showcases the potential of such compounds in synthesizing diverse organic molecules with significant implications in medicinal chemistry and material science (Cadierno, Díez, Gimeno, & Nebra, 2008).
Quantum Chemical Study
A quantum chemical analysis of reactions involving cyclohexadienes highlights the computational approach to understanding the mechanisms of chemical reactions involving fluorinated cyclohexanes. Such studies are foundational for designing more efficient reactions in organic and pharmaceutical chemistry (Sakata & Fujimoto, 2015).
Synthesis of Difluorinated Cyclitol Analogues
The synthesis of enantiopure 1,4-difluoro-cyclohexenes from acetonide-protected dienes and their application in producing difluorinated cyclitol analogues underscore the importance of fluorinated cyclohexanes in developing novel bioactive compounds with potential therapeutic applications (Purser, Claridge, Odell, Moore, & Gouverneur, 2008).
Application in Heterocycles Synthesis
Cyclohexan-1,3-dione derivatives serve as versatile scaffolds for synthesizing value-added organic molecules, including heterocycles and natural products. The synthesis of six-membered oxygen heterocycles from cyclohexan-1,3-diones is particularly noteworthy for its implications in producing bioactive molecules with a range of therapeutic activities (Sharma, Kumar, & Das, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3,4-difluorophenyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h4-5,7-8H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYZNMXQNJUPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorophenyl)cyclohexan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-N-(3-methyl-1H-pyrazol-5-yl)-4-oxo-1,6,7,11b-tetrahydro-4H-pyrido[2,1-a]isoquinoline-1-carboxamide](/img/structure/B2559076.png)


![5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2559082.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2559084.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2559085.png)
![4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2559086.png)

![3-[(2-Methylimidazolyl)carbonyl]chromen-2-one](/img/structure/B2559090.png)


